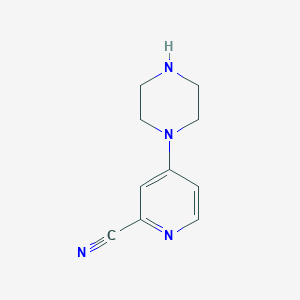

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Overview

Description

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. The piperazine moiety enhances solubility and bioavailability, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes due to its ability to cross the blood-brain barrier. The carbonitrile group serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of picolinonitrile with piperazine. One common method includes the nucleophilic substitution reaction where picolinonitrile is reacted with piperazine under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitrile group or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazinyl picolinonitriles .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for exploring therapeutic applications:

- Antimicrobial Activity : Research indicates that 4-(Piperazin-1-yl)pyridine-2-carbonitrile exhibits antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values are reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 5 µM | |

| Staphylococcus aureus | 10 µM | |

| Escherichia coli | 15 µM |

- Anticancer Properties : The compound has shown cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have explored its mechanism of action, which may involve the inhibition of specific cellular pathways.

Biological Studies

This compound is used as a probe in biological assays to study enzyme inhibition and receptor binding. It serves as a valuable tool in the investigation of:

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in microbial metabolism makes it a candidate for developing new antimicrobial agents.

- Receptor Binding : Its structural characteristics enable it to interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Chemical Biology

In chemical biology, this compound is utilized to investigate cellular pathways and molecular interactions. Its unique structure allows researchers to explore how modifications can affect biological activity.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials with unique properties. Its role as an intermediate in synthesizing various organic compounds is crucial for developing new materials and agrochemicals.

Case Studies

Several case studies highlight the compound's versatility:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, paving the way for new antibiotic development.

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute showed that this compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its potential for targeted cancer therapies.

- Neuropharmacology Research : Investigations into the binding affinity of this compound to various neurotransmitter receptors revealed promising results for developing treatments for conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound lacks bulky aromatic substituents (e.g., phenyl, thiophene in ), resulting in lower molecular weight (~215.27 vs. 386.48 in ) and improved solubility. This makes it more suitable for CNS-targeting applications where blood-brain barrier penetration is critical. The pyrimidine-dimethylamino analog () introduces a heteroaromatic ring, increasing hydrogen-bonding capacity but raising molecular weight (309.37 g/mol), which may reduce passive diffusion.

Synthetic Accessibility: Derivatives like the quinoline-pyrazole-carbonyl compound () require multi-step synthesis and HPLC purification, whereas the target compound can be synthesized via straightforward nucleophilic substitution between piperazine and halogenated pyridine-carbonitrile precursors .

Pharmacological Potential: Bulky analogs (e.g., ) show promise in targeting specific proteins (e.g., kinases, androgen receptors) due to steric complementarity but may suffer from poor bioavailability. The nitro-phenoxy derivative () exhibits electrophilic reactivity, suggesting utility in covalent inhibitor design.

Key Research Findings

- Antimicrobial Activity : Methylpiperazine and thiophene-substituted analogs () demonstrate moderate activity against Gram-positive bacteria, attributed to membrane disruption via lipophilic interactions.

- Kinase Inhibition : Pyrimidine-containing derivatives () inhibit EGFR and VEGFR2 at IC50 values of 0.2–1.5 µM, leveraging pyrimidine’s ATP-binding pocket interactions.

- PROTAC Applications: Quinoline-pyrazole derivatives () achieve >70% degradation of androgen receptors at 10 nM, highlighting the role of extended conjugation in proteolysis-targeting chimera (PROTAC) efficiency.

Biological Activity

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound characterized by a piperazine ring attached to a pyridine structure with a cyano group. This unique arrangement contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is CHN. The structural features include:

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.

- Cyano group : A carbon-nitrogen triple bond that enhances the compound's reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound have demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa |

| 7-[4-(4-bromophenyl)piperazin-1-yl] derivatives | Antimicrobial | Ciprofloxacin-resistant strains |

The mechanism of action involves the interaction of this compound with specific bacterial enzymes, inhibiting their function. This interaction can lead to the disruption of essential cellular processes in bacteria, thereby exerting its antimicrobial effects. Further studies are required to elucidate the precise binding mechanisms and affinities for these biological targets.

Case Studies

A notable study focused on synthesizing and evaluating a series of piperazine derivatives, including this compound, for their serotonin (5-HT) reuptake inhibitory activity. The results indicated that certain derivatives exhibited potent inhibition of serotonin reuptake, suggesting potential applications in treating depression . The most promising derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed to understand how variations in structure affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperazin-1-yl)pyridine-3-carbonitrile | Piperazine at position 1, cyano at position 3 | Different position of cyano affects biological activity |

| 4-(Piperidin-1-yl)pyridine-2-carbonitrile | Piperidine instead of piperazine | May exhibit different pharmacological properties |

| 4-(Morpholin-1-yl)pyridine-2-carbonitrile | Morpholine ring instead of piperazine | Potentially different solubility and bioavailability |

This comparative analysis highlights how structural modifications can influence the biological activity and therapeutic potential of similar compounds.

Q & A

Q. Basic: What are the common synthetic routes for 4-(Piperazin-1-yl)pyridine-2-carbonitrile, and what reaction conditions are critical for achieving high yields?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine-2-carbonitrile derivatives and piperazine. Key steps include:

- Nucleophilic aromatic substitution: Reacting 2-fluoropyridine-4-carbonitrile with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C. Catalysts like KCO or CsCO enhance reactivity .

- Buchwald-Hartwig coupling: Palladium-catalyzed coupling of halogenated pyridine-2-carbonitrile with piperazine, requiring ligands (e.g., Xantphos) and elevated temperatures (100–130°C) .

Critical factors include moisture-free conditions, precise stoichiometry, and inert atmospheres to prevent side reactions.

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy: H and C NMR confirm substitution patterns and piperazine integration. Aromatic protons in pyridine appear as distinct doublets (δ 7.5–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .

- X-ray crystallography: Resolves bond lengths and angles, critical for verifying regioselectivity. For example, C–N bond lengths in the piperazine ring (~1.45 Å) and pyridine-carbonitrile moiety (~1.15 Å) confirm connectivity .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 215.1).

Q. Advanced: How can researchers optimize the regioselectivity of piperazine ring substitution in the synthesis of this compound derivatives?

Answer:

Regioselectivity is controlled via:

- Protecting groups: Temporarily blocking reactive sites on piperazine (e.g., using Boc or Fmoc groups) to direct substitution to the desired nitrogen .

- Catalyst design: Palladium catalysts with bulky ligands (e.g., t-BuXPhos) favor mono-substitution over di-substitution .

- Solvent effects: Polar solvents (e.g., DMF) stabilize transition states for selective coupling .

Q. Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

- Comparative bioassays: Re-testing compounds under standardized conditions (e.g., identical cell lines, IC protocols) to isolate variable factors .

- Purity analysis: Using HPLC (>95% purity thresholds) to rule out impurities affecting activity .

- Structural analogs: Synthesizing derivatives with systematic modifications (e.g., replacing the carbonitrile with amides) to identify pharmacophores .

Q. Basic: What are the key considerations in designing experiments to evaluate the biological activity of this compound?

Answer:

- Assay selection: Use target-specific assays (e.g., kinase inhibition or GPCR binding) based on structural analogs (e.g., oxazole-piperazine hybrids with known anticancer activity) .

- Solubility optimization: Pre-solubilize in DMSO (<1% v/v) and dilute in PBS or cell culture media to avoid precipitation .

- Control experiments: Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls to validate results.

Q. Advanced: How do computational methods contribute to understanding the structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Molecular docking: Predict binding modes to targets (e.g., serotonin receptors) by aligning the piperazine ring in hydrophobic pockets and the carbonitrile group in polar regions .

- QSAR modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends. For example, electron-withdrawing groups on pyridine enhance receptor affinity .

- MD simulations: Assess compound stability in biological membranes, focusing on piperazine flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-piperazin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUDIPXIBTLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.